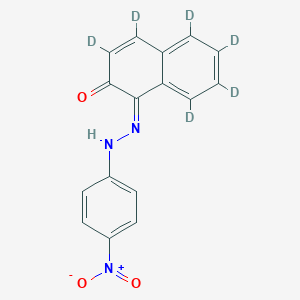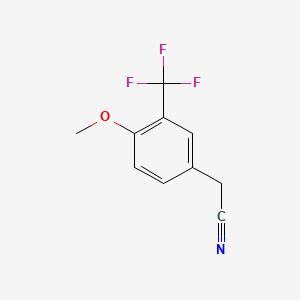
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000555-32-7 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is 1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 50-53 degrees Celsius .Scientific Research Applications
Synthesis Process Improvement
Research efforts have focused on improving the synthesis processes of related phenylacetonitrile compounds. For instance, improvements in the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a structurally similar compound, have been reported. By employing KF/Al2O3 as a dehydrant, researchers have optimized reaction conditions to simplify and economize the synthesis process, showcasing the potential for efficient production of related compounds (Lai Yi-tian, 2012).
Photoreactive Properties
The photoreactive properties of compounds closely related to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile have been explored. Studies have shown that irradiation of certain azirin-containing compounds can yield products with methoxy and trifluoromethyl groups, indicating the potential for creating complex molecules through photoreactions, which could be applicable in developing photoresponsive materials or in photochemical synthesis (A. Orahovats et al., 1973).
Charge Transfer Studies
The study of substituent-dependent photoinduced intramolecular charge transfer in compounds featuring phenyl groups substituted with methoxy and trifluoromethyl groups has highlighted the influence of these substituents on photophysical behaviors. Such investigations provide insights into the electronic effects of methoxy and trifluoromethyl groups, which are pertinent to understanding the properties of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and designing molecules with tailored electronic and optical properties (Jye‐Shane Yang et al., 2004).
Novel Synthetic Routes
Research has also been directed towards developing novel synthetic routes and applications for phenylacetonitrile derivatives. Controlled conversion of phenylacetic acids to phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride demonstrates the versatility of synthetic methods available for producing compounds with trifluoromethyl and methoxy functionalities. This work suggests potential pathways for synthesizing 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and related compounds, which could have applications in organic synthesis and material science (C. Kangani et al., 2008).
Mechanism of Action
. It has a molecular weight of 215.17 . The compound is a solid at room temperature .
In terms of pharmacokinetics, the compound’s properties such as its molecular weight and physical state can influence its absorption, distribution, metabolism, and excretion (ADME).
The compound’s efficacy and stability can be influenced by various environmental factors. For instance, temperature can affect the stability of many compounds. This compound is stored at ambient temperature, suggesting it’s stable under normal conditions .
properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVULCEMUTQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
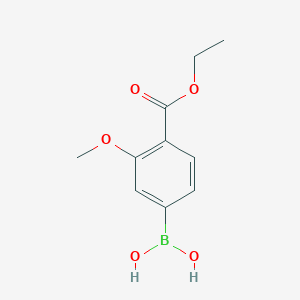
![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)
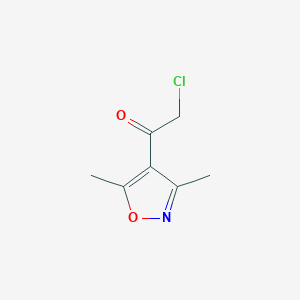

![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)
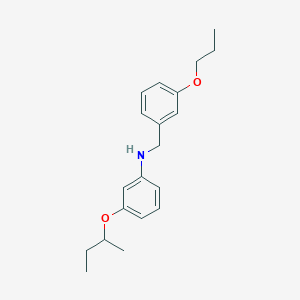

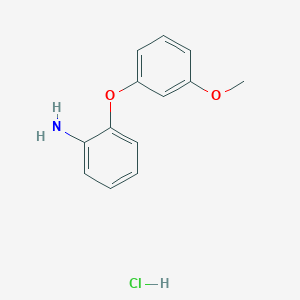
![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)
